Bienvenue dans la boutique en ligne BenchChem!

11-Deoxy-16,16-dimethyl-PGE2

cAMP signaling EP2 receptor pharmacology adenylyl cyclase activity

11-Deoxy-16,16-dimethyl-PGE2 (DDM-PGE2) is a structurally refined PGE2 analog engineered for pharmacological precision: the 11-deoxy modification and 16,16-dimethyl substitution eliminate EP1, EP4, FP, IP, and TP receptor activation while preserving potent EP2/EP3 agonism. Unlike promiscuous native PGE2, DDM-PGE2 delivers clean, reproducible signaling data by eliminating confounding off-target receptor crosstalk. Validated in vivo ED50 benchmarks (1 mg/kg gastric acid inhibition; 0.021 mg/kg ulcer prevention; ~48× therapeutic window) and 900× greater bronchoconstrictor potency versus PGF2α in human airway tissue make this compound indispensable for gastrointestinal, renal epithelial cytoprotection, and respiratory pharmacology programs.

Molecular Formula C22H36O4
Molecular Weight 364.5 g/mol
Cat. No. B158781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxy-16,16-dimethyl-PGE2
Synonyms11-deoxy-16,16-dimethyl PGE2
Molecular FormulaC22H36O4
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O
InChIInChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1
InChIKeyLLVVDFDWPQHXBA-QEJIITRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Deoxy-16,16-dimethyl-PGE2: A Stable Prostaglandin E2 Analog with Defined EP2/EP3 Receptor Agonist Activity for Preclinical Research Applications


11-Deoxy-16,16-dimethyl-PGE2 (DDM-PGE2; CAS 53658-98-3) is a stable synthetic analog of prostaglandin E2 (PGE2) with the molecular formula C22H36O4 and a molecular weight of 364.5 g/mol . The compound incorporates two key structural modifications relative to native PGE2: elimination of the 11-hydroxyl group (11-deoxy) and addition of two methyl groups at the 16-position (16,16-dimethyl) . These modifications confer enhanced metabolic stability while preserving agonist activity at the EP2 and EP3 prostanoid receptor subtypes .

Why PGE2 or Other Prostaglandin Analogs Cannot Be Interchanged with 11-Deoxy-16,16-dimethyl-PGE2 in Experimental Protocols


Although 11-deoxy-16,16-dimethyl-PGE2 is classified as a PGE2 analog, it exhibits a fundamentally distinct receptor selectivity profile compared to native PGE2 and other prostaglandin derivatives. PGE2 itself is a promiscuous agonist that activates all four EP receptor subtypes (EP1, EP2, EP3, and EP4) as well as other prostanoid receptors including FP, IP, and TP . In contrast, 11-deoxy-16,16-dimethyl-PGE2 demonstrates restricted agonist activity, primarily targeting EP2 and EP3 receptors while exhibiting negligible activation of EP1, EP4, FP, IP, or TP receptors . This narrowed receptor engagement profile means that substitution with generic PGE2 or alternative analogs will produce divergent downstream signaling outcomes, confound data interpretation, and undermine experimental reproducibility .

Quantitative Differentiation Evidence for 11-Deoxy-16,16-dimethyl-PGE2: Head-to-Head Pharmacological and Functional Comparisons


EP2 Receptor-Mediated Adenylyl Cyclase Activation: Comparative Potency Profile of 11-Deoxy-16,16-dimethyl-PGE2 vs. Structural Analogs

In a direct comparative study of prostaglandin agonists in transformed human nonpigmented ciliary epithelial (NPE) cells, 11-deoxy-16,16-dimethyl-PGE2 stimulated adenylyl cyclase activity with an EC50 of 1,135 nM, which is approximately 17-fold less potent than native PGE2 (EC50 = 67 nM) and approximately 1.3-fold less potent than the non-deoxy analog 16,16-dimethyl-PGE2 (EC50 = 872 nM) in the same assay system [1]. The compound was more potent than 11-deoxy-PGE1 (EC50 = 500 nM) and substantially more potent than PGF2α, PGD2, and PGI2, all of which exhibited EC50 values >10,000 nM [1].

cAMP signaling EP2 receptor pharmacology adenylyl cyclase activity human nonpigmented ciliary epithelial cells

In Vivo Gastric Acid Secretion Inhibition: ED50 Comparison of 11-Deoxy-16,16-dimethyl-PGE2 in Rat Models

In rat models, orally administered 11-deoxy-16,16-dimethyl-PGE2 inhibited gastric acid secretion with an ED50 value of 1 mg/kg and inhibited ulcer formation with an ED50 of 0.021 mg/kg . These in vivo efficacy values demonstrate that the compound retains robust gastrointestinal protective activity despite its reduced in vitro potency at EP2 receptors compared to PGE2 . The ulcer prevention potency is approximately 47.6-fold greater than its acid secretion inhibition potency (ED50 ratio: 1 mg/kg vs. 0.021 mg/kg), indicating a functional dissociation between these two gastrointestinal effects .

gastric acid secretion ulcer prevention in vivo pharmacology gastrointestinal research

Human Respiratory Tract Smooth Muscle Contraction: Comparative Potency of 11-Deoxy-16,16-dimethyl-PGE2 vs. PGF2α

In isolated human respiratory tract smooth muscle preparations, 11-deoxy-16,16-dimethyl-PGE2 induced contraction with a potency 900 times greater than prostaglandin F2α (PGF2α) in vitro . This differential potency profile contrasts sharply with native PGE2, which predominantly exhibits bronchodilator rather than bronchoconstrictor effects, and with 11-deoxy-PGE2, which contracts human respiratory tract smooth muscle with potencies ranging from 5 to 30 times higher than PGF2α .

smooth muscle contraction respiratory pharmacology bronchoconstriction in vitro tissue bath

Receptor Selectivity Profile: Restricted EP2/EP3 Engagement of 11-Deoxy-16,16-dimethyl-PGE2 vs. Broad-Spectrum PGE2

11-Deoxy-16,16-dimethyl-PGE2 acts as a selective agonist for EP2 and EP3 receptors, in contrast to native PGE2 which agonizes EP1, EP2, EP3, EP4, FP, IP, and TP receptor subtypes . The compound lacks significant agonist activity at EP1, EP4, FP, IP, or TP receptors, which are all activated to varying degrees by PGE2 . Additionally, functional studies in LLC-PK1 renal epithelial cells demonstrate that the cytoprotective effects of 11-deoxy-16,16-dimethyl-PGE2 are mediated through a thromboxane A2 (TP) receptor-coupled mechanism involving NF-κB activation, a pathway distinct from the classical EP2/EP3 signaling cascades typically associated with PGE2 analogs [1].

prostanoid receptor selectivity EP2 agonist EP3 agonist receptor profiling

Defined Research Applications for 11-Deoxy-16,16-dimethyl-PGE2 Based on Quantitative Evidence


EP2/EP3 Receptor Signaling Studies Requiring Narrow Prostanoid Receptor Selectivity

Investigators studying EP2 or EP3 receptor-mediated signaling in cellular or tissue systems can utilize 11-deoxy-16,16-dimethyl-PGE2 as a pharmacological tool with restricted receptor engagement. Unlike PGE2, which activates EP1, EP2, EP3, EP4, FP, IP, and TP receptors, this compound limits activation primarily to EP2 and EP3 subtypes, reducing confounding signals from other prostanoid receptors . In human NPE cells, the compound stimulates adenylyl cyclase with an EC50 of 1,135 nM, providing a defined potency benchmark for EP2-mediated cAMP responses [1].

Gastric Acid Secretion and Mucosal Cytoprotection Studies in Rodent Models

Based on established in vivo efficacy data in rat models, 11-deoxy-16,16-dimethyl-PGE2 is suitable for preclinical gastrointestinal research involving gastric acid secretion inhibition (ED50 = 1 mg/kg) and ulcer formation prevention (ED50 = 0.021 mg/kg) . The approximately 48-fold separation between acid secretion and ulcer prevention ED50 values provides a quantitative framework for dose-ranging studies investigating differential gastrointestinal protective mechanisms.

Human Airway Smooth Muscle Pharmacology and Bronchoconstriction Mechanisms

The compound's exceptional potency as a bronchoconstrictor (900× more potent than PGF2α in human respiratory tract smooth muscle in vitro) makes it a valuable tool for dissecting prostanoid contributions to airway tone regulation . Its functional divergence from PGE2, which induces bronchodilation rather than constriction, enables researchers to isolate the bronchoconstrictor component of EP receptor pharmacology in human airway tissue studies .

Renal Epithelial Cell Cytoprotection and Oxidative Stress Studies

11-Deoxy-16,16-dimethyl-PGE2 protects proximal renal tubular epithelial cells (LLC-PK1) from nephrotoxicity-induced damage through anti-oxidative stress mechanisms . The cytoprotective effect is mediated via a thromboxane A2 (TP) receptor pathway involving NF-κB activation, as demonstrated by Weber et al. (2000), providing a defined molecular mechanism for studies of renal epithelial protection [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Deoxy-16,16-dimethyl-PGE2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.